Chlorprothixene hydrochloride

Overview

Description

Chlorprothixene hydrochloride is a typical antipsychotic drug belonging to the thioxanthene class. It is primarily used in the treatment of psychotic disorders such as schizophrenia and acute mania associated with bipolar disorders . This compound is known for its strong sedative properties and is also used to manage anxiety, insomnia, and severe nausea in hospitalized patients .

Mechanism of Action

Target of Action

Chlorprothixene hydrochloride primarily targets dopaminergic D1 and D2 receptors in the brain . It also exerts strong blocking effects on 5-HT2, D3, histamine H1, muscarinic, and alpha1 adrenergic receptors .

Mode of Action

This compound blocks postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . This blocking action depresses the release of hypothalamic and hypophyseal hormones . It is also believed to depress the reticular activating system, thus affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the dopaminergic synapse pathway . By blocking dopaminergic receptors, it disrupts the normal functioning of this pathway, leading to its antipsychotic effects .

Pharmacokinetics

This compound is metabolized in the liver . It has an elimination half-life of approximately 8-12 hours . The drug is excreted in the feces and urine .

Result of Action

The blocking of dopaminergic receptors by this compound results in sedative, antipsychotic, and antidepressant effects . It is used in the treatment of nervous, mental, and emotional conditions . Improvement in such conditions is thought to result from the effect of the medicine on nerve pathways in specific areas of the brain .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its action. For example, this compound may increase plasma levels of concomitantly administered lithium . Furthermore, the elderly are particularly sensitive to the anticholinergic side effects of this compound .

Biochemical Analysis

Biochemical Properties

Chlorprothixene hydrochloride exerts strong blocking effects by blocking the 5-HT2 D1, D2, D3, histamine H1, muscarinic, and alpha1 adrenergic receptors . This interaction with various receptors indicates its role in biochemical reactions.

Cellular Effects

The effects of this compound on cells are primarily due to its interaction with various receptors. It blocks postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain, which can affect various cellular processes . It also depresses the release of hypothalamic and hypophyseal hormones, which can influence cell function .

Molecular Mechanism

The molecular mechanism of action of this compound involves blocking various receptors. It blocks postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain, depresses the release of hypothalamic and hypophyseal hormones, and is believed to depress the reticular activating system . This affects basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Chlorprothixene hydrochloride is synthesized through a series of chemical reactions starting from thioxanthene derivatives. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide and catalysts to facilitate the reactions .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Chlorprothixene hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in an ether solvent.

Substitution: Halogens or alkylating agents in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include various derivatives of chlorprothixene, which can be used for further chemical modifications or pharmaceutical applications .

Scientific Research Applications

Chlorprothixene hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a reference compound in the study of thioxanthene derivatives and their chemical properties.

Biology: Employed in research on neurotransmitter receptors and their role in psychiatric disorders.

Medicine: Investigated for its potential use in treating various psychiatric and neurological conditions.

Industry: Utilized in the development of new antipsychotic medications and in the study of drug interactions.

Comparison with Similar Compounds

Similar Compounds

Chlorpromazine: Another typical antipsychotic with similar sedative and antipsychotic properties.

Thioridazine: Known for its antipsychotic effects but with a different side effect profile.

Fluphenazine: A potent antipsychotic with a longer duration of action compared to chlorprothixene hydrochloride.

Uniqueness

This compound is unique due to its strong sedative properties and its ability to manage a wide range of psychiatric symptoms. It is also structurally distinct from other antipsychotics, which contributes to its unique pharmacological profile .

Biological Activity

Chlorprothixene hydrochloride is a thioxanthene derivative that exhibits a range of biological activities primarily through its action as an antagonist at various neurotransmitter receptors. This article explores the pharmacological profile, mechanisms of action, and relevant research findings regarding the biological activity of this compound.

Pharmacological Profile

This compound is classified as a typical antipsychotic, with notable antagonistic effects on several receptors:

- Dopamine Receptors : It inhibits D1, D2, D3, and D5 receptors.

- Serotonin Receptors : It acts on 5-HT2, 5-HT6, and 5-HT7 receptors.

- Histamine Receptors : It blocks H1 receptors.

- Muscarinic Receptors : It has effects on M1 through M5 receptors.

- Alpha-Adrenergic Receptors : It antagonizes alpha1 adrenergic receptors.

The binding affinities (Ki values) for these receptors are summarized in the following table:

| Receptor | Ki Value (nM) | Affinity |

|---|---|---|

| D1 | 18 | Moderate |

| D2 | 2.96 | High |

| D3 | 4.56 | High |

| D5 | 9 | Moderate |

| H1 | 3.75 | High |

| H3 | >1000 | Very Low |

| M1 | 11–26 | Moderate |

| Alpha1 | Not specified | - |

Chlorprothixene's ability to block these receptors contributes to its antipsychotic and anxiolytic properties while minimizing extrapyramidal symptoms compared to other typical antipsychotics like chlorpromazine .

Chlorprothixene's therapeutic effects are primarily mediated through its antagonism of dopamine and serotonin receptors. By blocking postsynaptic mesolimbic dopaminergic receptors, it reduces dopaminergic activity associated with psychotic symptoms. Additionally, its action on serotonin receptors is linked to its antidepressant and anxiolytic effects .

In vitro studies have shown that chlorprothixene also inhibits GABAA receptor activity, which may further enhance its sedative properties . The compound has demonstrated efficacy in various models of disease, including:

- Antiviral Activity : Chlorprothixene has been shown to inhibit SARS-CoV replication in Vero cells with IC50 values ranging from 13.0 μM to 18.5 μM depending on the viral strain .

- Anti-inflammatory Effects : In murine models of cystic fibrosis, it restored ceramide concentrations and reduced lung inflammation .

Clinical Studies and Findings

Several studies have investigated the clinical implications of chlorprothixene use:

- A study comparing low-dose chlorprothixene with quetiapine indicated an increased risk of cardiometabolic events associated with chlorprothixene use, highlighting the need for careful monitoring in patients .

- Research has also indicated that chlorprothixene may influence metabolic pathways leading to disturbances such as impaired glucose metabolism and dyslipidemia, similar to other atypical antipsychotics like olanzapine .

Case Studies

- Case Study on Cystic Fibrosis : In a murine model, chlorprothixene treatment significantly reduced lung inflammation and improved ceramide levels in bronchial epithelial cells. This suggests potential therapeutic applications beyond psychiatric disorders, particularly in inflammatory lung diseases .

- Antiviral Efficacy Against SARS-CoV : In vitro studies demonstrated that chlorprothixene inhibited multiple strains of SARS-CoV at clinically relevant concentrations, suggesting its potential role in treating viral infections .

Properties

CAS No. |

6469-93-8 |

|---|---|

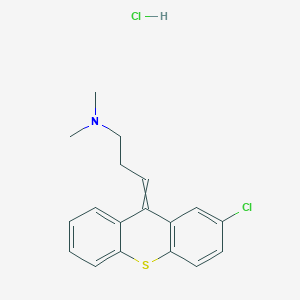

Molecular Formula |

C18H19Cl2NS |

Molecular Weight |

358.4 g/mol |

IUPAC Name |

(3Z)-3-(2-chlorothioxanthen-9-ylidene)-N,N-bis(trideuteriomethyl)propan-1-amine;hydrochloride |

InChI |

InChI=1S/C18H18ClNS.ClH/c1-20(2)11-5-7-14-15-6-3-4-8-17(15)21-18-10-9-13(19)12-16(14)18;/h3-4,6-10,12H,5,11H2,1-2H3;1H/b14-7-;/i1D3,2D3; |

InChI Key |

YWKRLOSRDGPEJR-AMOYUKCJSA-N |

SMILES |

CN(C)CCC=C1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl |

Isomeric SMILES |

[2H]C([2H])([2H])N(CC/C=C\1/C2=CC=CC=C2SC3=C1C=C(C=C3)Cl)C([2H])([2H])[2H].Cl |

Canonical SMILES |

CN(C)CCC=C1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl |

Appearance |

Assay:≥98%A crystalline solid |

Key on ui other cas no. |

6469-93-8 |

Pictograms |

Acute Toxic |

solubility |

>52.8 [ug/mL] (The mean of the results at pH 7.4) |

Synonyms |

(3Z)-3-(2-Chloro-9H-thioxanthen-9-ylidene)-N,N-dimethyl-1-propanamine Hydrochloride; Truxal Hydrochloride; cis-Chlorprothixene Hydrochloride; Taractan; Truxal; |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.